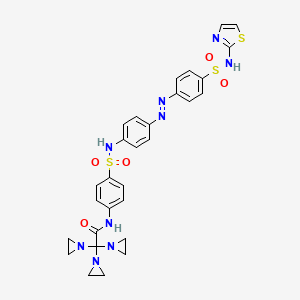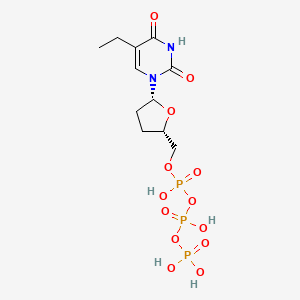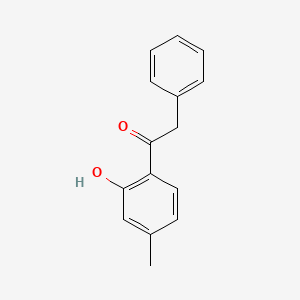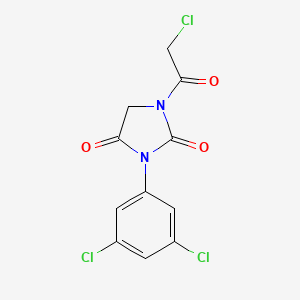
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- is a synthetic organic compound belonging to the hydantoin family Hydantoins are known for their diverse biological activities and are used in various pharmaceutical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- typically involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include:
- Solvent: Anhydrous dichloromethane or chloroform
- Temperature: Room temperature to 40°C
- Reaction time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of large reactors with precise temperature and pressure control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Implementation of purification techniques such as recrystallization or chromatography to obtain the final product
Analyse Des Réactions Chimiques
Types of Reactions
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially reduced products.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alcohols; solvents like ethanol or acetonitrile; temperatures ranging from 25°C to 60°C.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide; solvents like water or acetone; temperatures ranging from 0°C to 50°C.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride; solvents like tetrahydrofuran or ethanol; temperatures ranging from -10°C to 30°C.
Major Products Formed
Substitution Reactions: Formation of new hydantoin derivatives with different functional groups.
Oxidation Reactions: Formation of oxides or hydroxylated derivatives.
Reduction Reactions: Formation of dechlorinated or partially reduced products.
Applications De Recherche Scientifique
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: By binding to the active sites of enzymes, it can inhibit their activity, leading to various biological effects.
Modulate Receptors: It can interact with cellular receptors, altering their signaling pathways and affecting cellular functions.
Induce Apoptosis: In certain cases, the compound can induce programmed cell death (apoptosis) in cancer cells, making it a potential anticancer agent.
Comparaison Avec Des Composés Similaires
Hydantoin, 1-(chloroacetyl)-3-(3,5-dichlorophenyl)- can be compared with other similar compounds, such as:
Hydantoin, 1-(chloroacetyl)-3-phenyl-: Lacks the dichlorophenyl group, which may result in different biological activities and chemical properties.
Hydantoin, 1-(bromoacetyl)-3-(3,5-dichlorophenyl)-: Contains a bromoacetyl group instead of a chloroacetyl group, which can affect its reactivity and applications.
Hydantoin, 1-(chloroacetyl)-3-(4-chlorophenyl)-:
Propriétés
Numéro CAS |
32955-86-5 |
|---|---|
Formule moléculaire |
C11H7Cl3N2O3 |
Poids moléculaire |
321.5 g/mol |
Nom IUPAC |
1-(2-chloroacetyl)-3-(3,5-dichlorophenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl3N2O3/c12-4-9(17)15-5-10(18)16(11(15)19)8-2-6(13)1-7(14)3-8/h1-3H,4-5H2 |
Clé InChI |
BSAWRCYMFZQGQY-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)N1C(=O)CCl)C2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



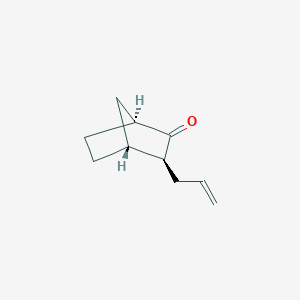
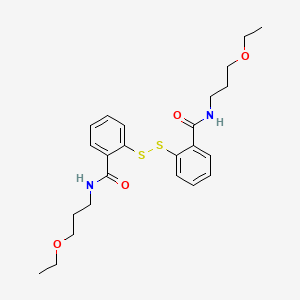
![3-Phenyl-1-[4-(3-phenylphenyl)phenyl]prop-2-en-1-one](/img/structure/B15196254.png)

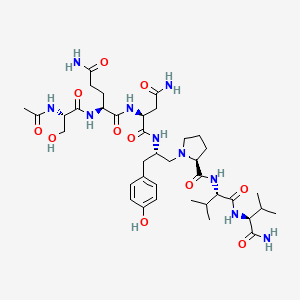
![Bis(1-adamantyl) 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15196263.png)

